molecular formula C11H16ClNOS B1422434 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide CAS No. 1269151-44-1

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide

Cat. No.: B1422434
CAS No.: 1269151-44-1
M. Wt: 245.77 g/mol
InChI Key: OCXXRBZSXWQDMR-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide is an organic compound with the molecular formula C11H16ClNOS It is characterized by the presence of a chloroacetamide group attached to a thiophene ring via a dimethylpropyl chain

Properties

IUPAC Name

2-chloro-N-(2,2-dimethyl-1-thiophen-2-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-11(2,3)10(13-9(14)7-12)8-5-4-6-15-8/h4-6,10H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXXRBZSXWQDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide typically involves the reaction of 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine+chloroacetyl chlorideThis compound\text{2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine+chloroacetyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL.
  • Cytotoxicity : In vitro studies suggest that this compound may selectively target cancer cell lines while sparing normal cells. Preliminary results indicate IC50 values in the low micromolar range for related compounds.
  • Enzyme Inhibition : The compound may inhibit enzymes crucial to metabolic pathways associated with disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds structurally related to this compound. The findings highlighted that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, demonstrating the importance of structural optimization in drug design.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. For example, derivatives demonstrated effective inhibition of cell proliferation with IC50 values indicating potential for development into anticancer agents. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways and disruption of cellular signaling.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-chloro-N,N-dimethylacetamide: Lacks the thiophene and dimethylpropyl groups, making it less complex.

    N-(2,6-dimethylphenyl)chloroacetamide: Similar to 2-chloro-N-(2,6-dimethylphenyl)acetamide but with different substituents on the phenyl ring.

Uniqueness

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Overview

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide is an organic compound with the molecular formula C11H16ClNOS. This compound features a chloroacetamide group linked to a thiophene ring through a dimethylpropyl chain, which contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves the reaction of 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine with chloroacetyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess potent activity against various pathogens. In a study evaluating a series of thiophene-bearing compounds, some exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against target bacteria .

CompoundMIC (μg/mL)Activity Type
7b0.22Antibacterial
5a0.25Antifungal

Case Study 1: Antiviral Activity

A recent study explored the antiviral potential of thiophene-based compounds against HIV-1. While not directly tested on this compound, related compounds demonstrated significant inhibition of viral replication with EC50 values in the low micromolar range . This suggests that further investigation into this compound's antiviral properties could be warranted.

Case Study 2: Synergistic Effects

Another investigation highlighted the synergistic effects of thiophene derivatives when combined with established antibiotics like ciprofloxacin. The combination therapy showed reduced MICs for resistant strains of bacteria, indicating that compounds like this compound could enhance the efficacy of existing treatments .

Research Findings

Recent advancements in medicinal chemistry have focused on optimizing compounds similar to this compound for improved biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring and acetamide group can significantly influence antimicrobial potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide
Reactant of Route 2
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2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide

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